

Application Notes and Protocols for Electrophysiology Studies Using NF023 Hexasodium

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Compound of Interest

Compound Name: *NF023 hexasodium*

CAS No.: *104869-31-0*

Cat. No.: *B1139560*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X receptors, particularly the P2X1 subtype, are implicated in a variety of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.[3][4][5] These application notes provide a comprehensive guide for utilizing NF023 in electrophysiological studies to investigate P2X1 receptor pharmacology and function.

NF023 acts as a competitive and reversible antagonist at P2X1 receptors.[6] Its selectivity makes it an invaluable tool for differentiating P2X1-mediated responses from those elicited by other P2X receptor subtypes.[1]

Data Presentation

Table 1: Inhibitory Potency (IC50) of NF023 Hexasodium on P2X Receptor Subtypes

Receptor Subtype	Species	IC50 (μM)	Reference
P2X1	Human	0.21	[1][2]
P2X1	Rat	0.24	[6]
P2X3	Human	28.9	[1][2]
P2X3	Rat	8.5	[6]
P2X2	Human	> 50	[1]
P2X4	Human	> 100	[1]

Table 2: Other Reported Biological Activities of NF023

Target	Activity	EC50/IC50	Reference
Gα <i>i</i> subunit	Inhibition	~300 nM	
HMGA2 DNA-binding	Inhibition	10.63 μM	

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Studying P2X1 Receptors in Mammalian Cells (e.g., HEK293)

This protocol outlines the methodology for characterizing the inhibitory effects of NF023 on ATP-induced currents in mammalian cells expressing P2X1 receptors.

1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Transiently transfect cells with a plasmid encoding the human P2X1 receptor using a suitable transfection reagent. Co-transfection with a fluorescent protein marker (e.g., GFP) is recommended for easy identification of transfected cells.
- Plate the transfected cells onto glass coverslips 24 hours post-transfection for electrophysiological recording 24-48 hours later.

2. Solutions:

- External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with NaOH.
- Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂; pH adjusted to 7.2 with CsOH.
- Agonist Stock Solution: Prepare a 10 mM stock solution of ATP in the external solution.
- Antagonist Stock Solution: Prepare a 10 mM stock solution of **NF023 hexasodium** in deionized water. Further dilutions to the desired working concentrations should be made in the external solution on the day of the experiment.

3. Electrophysiological Recording:

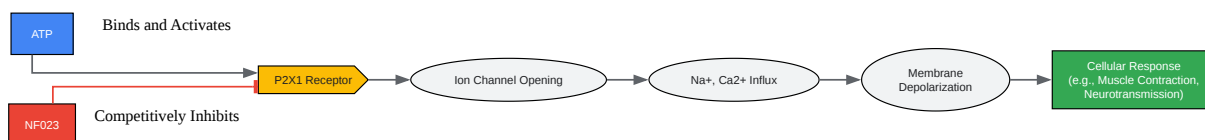
- Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the cells with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.
- Clamp the membrane potential at a holding potential of -60 mV or -80 mV.^{[7][8]}
- Record baseline current.

- To elicit P2X1 receptor-mediated currents, rapidly apply ATP at a concentration that produces a submaximal response (e.g., EC50 or EC90).
- To determine the inhibitory effect of NF023, pre-incubate the cell with varying concentrations of NF023 for 3-5 minutes, followed by co-application of NF023 and ATP.[7]
- Record the peak inward current in the absence and presence of different concentrations of NF023. Ensure a sufficient washout period between applications to allow for receptor recovery.

4. Data Analysis:

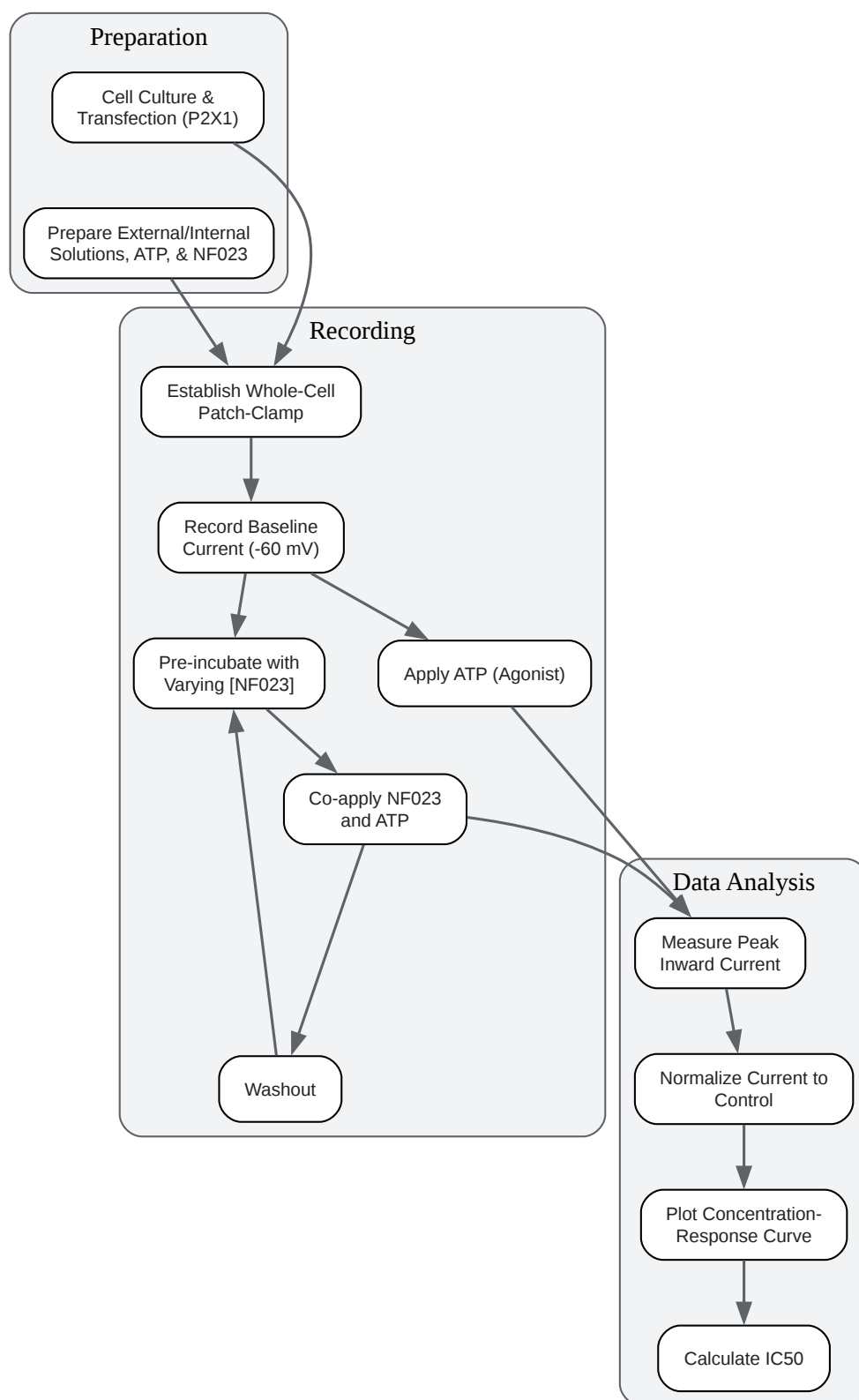
- Measure the peak amplitude of the ATP-induced inward current.
- Normalize the current amplitude in the presence of NF023 to the control current amplitude (ATP alone).
- Plot the normalized current as a function of the NF023 concentration.
- Fit the concentration-response data to a sigmoidal dose-response equation to determine the IC50 value for NF023.

Signaling Pathways and Workflows



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Caption: P2X1 receptor signaling pathway and inhibition by NF023.



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Caption: Experimental workflow for electrophysiological analysis.

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